molecular formula C25H30ClFO5 B3326384 Clobetasone 17-Propionate CAS No. 25122-56-9

Clobetasone 17-Propionate

Cat. No.: B3326384
CAS No.: 25122-56-9
M. Wt: 465.0 g/mol
InChI Key: VAUBWHIQMRKGBN-BHHHYXKXSA-N
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Description

Clobetasone Propionate is a potent topical corticosteroid used primarily to treat various skin conditions such as eczema, psoriasis, and dermatitis. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective in reducing symptoms like redness, itching, and swelling .

Mechanism of Action

Target of Action

Clobetasone propionate is a corticosteroid that primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Clobetasone propionate works by binding to the glucocorticoid receptors, leading to changes in gene expression . This binding results in the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins can control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This action reduces inflammation, itching, and redness .

Biochemical Pathways

The binding of clobetasone propionate to glucocorticoid receptors inhibits the release of arachidonic acid, a common precursor to inflammatory mediators . This action disrupts the biochemical pathways leading to the production of these mediators, including prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

It is known that the compound can induce metabolic enzymes, even when delivered topically . After topical application, a rapid rise in plasma clobetasone propionate level occurs during the first 3 hours, and the level remains appreciable 48 hours afterwards .

Result of Action

The primary result of clobetasone propionate’s action is the reduction of inflammation, itching, and redness caused by skin conditions such as eczema and psoriasis . By inhibiting the release of arachidonic acid and subsequently reducing the production of inflammatory mediators, clobetasone propionate alleviates the symptoms of these conditions .

Action Environment

The action of clobetasone propionate can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions . Additionally, the efficacy of clobetasone propionate may vary depending on the specific skin condition being treated and the individual patient’s response . It’s also worth noting that the compound is often used in combination with moisturizers, which can influence its action .

Biochemical Analysis

Biochemical Properties

Clobetasone propionate interacts with cytoplasmic receptors in the dermal and intradermal cells . It induces inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .

Cellular Effects

Clobetasone propionate has a profound effect on various types of cells and cellular processes. It influences cell function by reducing inflammation, swelling, redness, itching, or rashes caused by skin conditions .

Molecular Mechanism

Clobetasone propionate exerts its effects at the molecular level primarily through its interaction with glucocorticoid receptors . It binds to these receptors with high specificity, leading to changes in gene expression and enzyme activity . This interaction results in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clobetasone propionate can change over time. It has been observed that the compound’s stability and degradation can vary, potentially influencing its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of clobetasone propionate can vary with different dosages in animal models. For instance, it has been observed that systemic side-effects like hypothalamic–pituitary–adrenal (HPA) axis suppression can occur at doses as low as 2 g/day

Metabolic Pathways

Clobetasone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver, following similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clobetasone Propionate is synthesized starting from Betamethasone. The synthesis involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination. The final product is obtained through dissolution, filtration, concentration cooling, centrifugation, and drying .

Industrial Production Methods: The industrial production of Clobetasone Propionate involves the preparation of an oil phase, modulation of a cream, and filling of the cream. The composition typically includes Clobetasone Propionate, polyethylene glycol monostearate, caprylic capric triglyceride, oleoyl macrogolglycerides, carbitol, butylparaben, propylene glycol, butylated hydroxyanisole, and purified water .

Chemical Reactions Analysis

Types of Reactions: Clobetasone Propionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents like potassium permanganate.

    Reduction: Typically employs reducing agents such as sodium borohydride.

    Substitution: Utilizes reagents like halogens for halogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of Clobetasone Propionate, which may have altered pharmacological properties .

Scientific Research Applications

Clobetasone Propionate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in:

Comparison with Similar Compounds

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Fluocinonide: Known for its high potency and used in similar dermatological conditions.

    Hydrocortisone: A less potent corticosteroid often used for milder conditions.

Uniqueness: Clobetasone Propionate is unique due to its high potency and effectiveness in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and associated symptoms .

Properties

IUPAC Name

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUBWHIQMRKGBN-BHHHYXKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024937
Record name Clobetasone-17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25122-56-9
Record name Clobetasone propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25122-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobetasone propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobetasone-17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOBETASONE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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